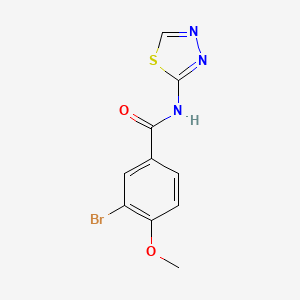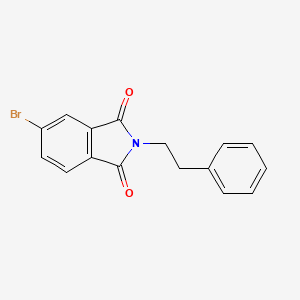
5-Bromo-N-(2-fluorobenzyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-(2-fluorobenzyl)nicotinamide is an organic compound with the molecular formula C13H10BrFN2O It is a derivative of nicotinamide, featuring a bromine atom at the 5-position of the pyridine ring and a fluorobenzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-fluorobenzyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinamide and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: Nicotinamide is reacted with 2-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-N-(2-fluorobenzyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
5-Bromo-N-(2-fluorobenzyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural similarity to nicotinamide makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-N-(2-fluorobenzyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
5-Bromo-N-(4-fluorobenzyl)nicotinamide: Similar structure but with the fluorobenzyl group at the 4-position.
5-Bromo-N-(2-chlorobenzyl)nicotinamide: Contains a chlorine atom instead of fluorine.
5-Bromo-N-(2-methylbenzyl)nicotinamide: Features a methyl group instead of fluorine.
Uniqueness
5-Bromo-N-(2-fluorobenzyl)nicotinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and biological activity. The combination of these substituents can enhance its reactivity and binding affinity, making it a valuable compound for various research applications.
属性
分子式 |
C13H10BrFN2O |
|---|---|
分子量 |
309.13 g/mol |
IUPAC 名称 |
5-bromo-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-5-10(6-16-8-11)13(18)17-7-9-3-1-2-4-12(9)15/h1-6,8H,7H2,(H,17,18) |
InChI 键 |
LOMHEFFKPOMXHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)


![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)




![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)



